Compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) demonstrated potent GlyT1 inhibitory activity, making it a potential candidate for treating schizophrenia. []
(S)-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) emerged as a highly selective and orally bioavailable p38 MAP kinase inhibitor with potential applications in inflammatory diseases. []
(S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) displayed potent and selective inhibition of the mesenchymal-epithelial transition factor (c-Met), making it a promising candidate for cancer treatment. []
(1R,3R)-3-(4-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl)-1-(1-ethyl-pyrazol-4-yl)-1-(3-methyl-1,3,4-oxadiazol-3H-2-one-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline (MK-1421) showed potential as a treatment for type 2 diabetes by acting as a potent and selective sstr3 antagonist. []
A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives exhibited antiviral activity against various RNA viruses, including Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), demonstrating their potential as antiviral agents. []
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated antiproliferative activity and modulated autophagy, suggesting their potential as anticancer agents. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6